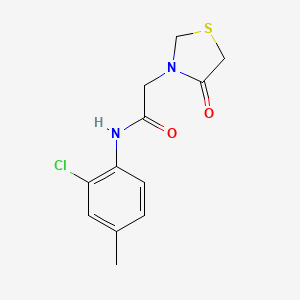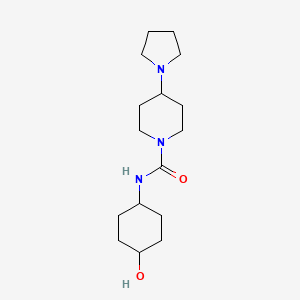![molecular formula C16H28N2O3 B7645701 N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)
N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as SDZ 212-122, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that confers specific pharmacological properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound 212-122 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, this compound 212-122 has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound 212-122 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the modulation of signaling pathways involved in cell survival and growth. Additionally, this compound 212-122 has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications in cardiovascular diseases and other inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 for lab experiments is its high purity and high yield, which make it suitable for further research and development. Additionally, this compound 212-122 has been extensively studied for its potential therapeutic applications, making it a well-characterized compound for lab experiments. However, one of the limitations of this compound 212-122 is its complex synthesis method, which may limit its availability and increase its cost for lab experiments.
Future Directions
There are several future directions for the research and development of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122. One potential direction is the optimization of its synthesis method to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound 212-122 and its potential therapeutic applications in various diseases. Finally, the development of novel derivatives of this compound 212-122 may lead to the discovery of new compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 involves several steps, including the preparation of the starting materials, the formation of the spirocyclic ring, and the introduction of the amide group. The starting materials, such as cyclooctanol and 1,4-dibromobutane, are reacted to form the spirocyclic ring system. This intermediate is then reacted with the appropriate amine to introduce the amide group, resulting in the final product, this compound 212-122. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for further research and development.
Scientific Research Applications
N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. One of the main research applications of this compound 212-122 is its ability to inhibit the growth of cancer cells. Several studies have shown that this compound 212-122 can induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound 212-122 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for cardiovascular diseases and other inflammatory disorders.
properties
IUPAC Name |
N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(17-14-6-4-2-1-3-5-7-14)18-10-8-16(9-11-18)20-12-13-21-16/h14H,1-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTVROLXSSAKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)
![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)


![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)